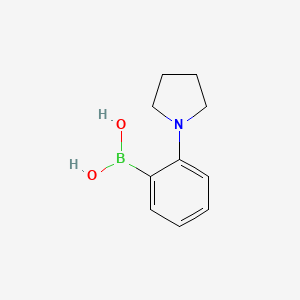

2-(Pyrrolidino)phenylboronic acid

Beschreibung

Significance of Arylboronic Acids in Organic Synthesis and Beyond

Arylboronic acids, organic compounds containing a boronic acid functional group (-B(OH)₂) attached to an aryl group, are of paramount importance in modern organic chemistry. Their stability, low toxicity, and ease of handling have made them indispensable reagents. wikipedia.orgchemicalbook.com The most notable application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds to create complex molecules like biaryls, which are common scaffolds in pharmaceuticals and advanced materials. wikipedia.orggeorganics.sk

Beyond their role in carbon-carbon bond formation, the applications of arylboronic acids have expanded significantly. They are utilized in the synthesis of a wide range of compounds, including phenols, anilines, and haloarenes, through both transition-metal-catalyzed and metal-free transformations. wikipedia.org The Lewis acidic nature of the boron atom allows these compounds to act as sensors for carbohydrates and other diols, forming reversible boronate esters. georganics.sknih.gov This property is harnessed in various biomedical applications, including glucose sensing and drug delivery systems. nih.gov Furthermore, arylboronic acids serve as protecting groups for diols and are employed in the synthesis of organometallic catalysts. wikipedia.orgnih.gov

The versatility of arylboronic acids is also evident in their ability to participate in reactions beyond cross-coupling, such as Heck-type reactions, and the formation of aryl azides and nitroaromatics. wikipedia.org Their solid-state properties have also garnered interest for applications in materials science, including the development of photoluminescent materials.

Role of Amine-Substituted Phenylboronic Acids in Contemporary Chemical Research

The introduction of an amine substituent onto the phenyl ring of a boronic acid imparts unique properties and reactivity. Amine-substituted phenylboronic acids are of particular interest due to the potential for intramolecular coordination between the nitrogen atom of the amine and the boron atom. This interaction can influence the Lewis acidity of the boron center, affecting its reactivity and binding properties.

In the context of catalysis, amine-substituted phenylboronic acids have been explored for their ability to modulate reaction pathways. For instance, the presence of an amino group can influence the efficacy of dehydrative condensation reactions. rsc.org The amino group can also serve as a handle for further functionalization, allowing for the construction of more complex molecular architectures.

Furthermore, these compounds are crucial in the development of responsive materials and sensors. The pH-dependent nature of the amine group, in conjunction with the diol-binding capability of the boronic acid, allows for the creation of systems that respond to multiple stimuli. This has led to their use in designing sophisticated drug delivery vehicles and diagnostic probes. The ability of certain amine-containing phenylboronic acids to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, has opened avenues for targeted cancer therapy and imaging.

Scope and Research Objectives for 2-(Pyrrolidino)phenylboronic Acid Studies

This compound, with its pyrrolidine (B122466) ring positioned ortho to the boronic acid group, represents an intriguing subject for chemical investigation. The close proximity of the tertiary amine of the pyrrolidine ring and the boronic acid functionality suggests a strong potential for intramolecular B-N (boron-nitrogen) coordination.

The primary research objectives for studying this specific compound would be to:

Synthesize and Characterize: Develop efficient synthetic routes to this compound and thoroughly characterize its structural and electronic properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigate Intramolecular Interactions: Quantify the extent of the intramolecular B-N dative bond and understand how this interaction influences the compound's conformation, stability, and reactivity in comparison to other amino-substituted phenylboronic acids.

Explore Reactivity: Evaluate its performance in key chemical transformations, such as the Suzuki-Miyaura coupling, to determine if the intramolecular coordination affects its catalytic activity or substrate scope.

Develop Novel Applications: Leverage the unique structural features of this compound to design novel sensors, particularly for biologically relevant analytes, and to explore its potential in materials science and medicinal chemistry.

A comprehensive understanding of this compound would contribute valuable knowledge to the broader field of organoboron chemistry and could lead to the development of new tools for synthesis and molecular recognition.

Physicochemical Properties of Representative Phenylboronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Phenylboronic acid | 98-80-6 | C6H7BO2 | 121.93 | 216 |

| This compound | 948592-78-7 | C10H14BNO2 | 191.04 | N/A |

| (2-(pyrrolidin-1-ylmethyl)phenyl)boronic Acid | 878289-40-8 | C11H16BNO2 | 205.06 | N/A |

| 2-Formylphenylboronic acid | 40138-16-7 | C7H7BO3 | 149.94 | 115-120 |

| 2-(Pivalamido)phenylboronic acid | 146140-95-6 | C11H16BNO3 | 221.06 | 271 |

Synthesis of Aminophenylboronic Acids

Aminophenylboronic acids are an important class of compounds, serving as valuable building blocks in medicinal chemistry and materials science. Their synthesis presents unique challenges due to the presence of both an acidic boronic acid group and a basic amino group.

Eigenschaften

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFOHUZAKFHWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660520 | |

| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948592-78-7 | |

| Record name | [2-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrrolidino Phenylboronic Acid and Analogs

1 Strategies for ortho-Aminophenylboronic Acid Derivatives

The synthesis of ortho-aminophenylboronic acid derivatives is often not straightforward. Classical methods involving the nitration of phenylboronic acid typically yield a mixture of ortho and meta isomers, with the para isomer being a minor product. google.com Subsequent reduction of the nitro group to an amine provides the corresponding aminophenylboronic acids. However, the separation of these isomers can be challenging.

A more regioselective approach involves the DoM of a protected aniline. thieme-connect.comresearchgate.net The amino group must be protected to prevent it from reacting with the organolithium base and to modulate its directing ability. Common protecting groups include pivaloyl (Piv) or tert-butoxycarbonyl (Boc). For instance, the ortho-lithiation of N-pivaloylaniline, followed by reaction with a trialkyl borate (B1201080) and subsequent deprotection, provides a clean route to ortho-aminophenylboronic acid. researchgate.net In a study on the preparation of 2-fluoro-3-aminophenylboronates, it was demonstrated that by carefully choosing the amine protecting group, the metalation could be directed ortho to a fluorine atom instead of the protected amine, showcasing the fine-tuning possible with this methodology. thieme-connect.com

Table 2: Synthesis of an ortho-Aminophenylboronic Acid Derivative via DoM

| Starting Material | Reagents | Product | Yield | Reference |

| N-(4-chlorophenyl)pivalamide | 1. n-BuLi, TMEDA; 2. PhCOCl | 2-Amino-5-chloro-α,α-diphenylbenzyl alcohol | 76% (precursor) | researchgate.net |

| 2-Fluoroaniline | 1. Protecting Group; 2. s-BuLi; 3. B(OiPr)₃ | 2-Fluoro-3-aminophenylboronate | High | thieme-connect.com |

This table illustrates the use of Directed ortho-Metalation in synthesizing precursors to or directly forming ortho-aminophenylboronic acid derivatives.

Synthesis of 2-(Pyrrolidinomethyl)phenylboronic Acid Analogs

The synthesis of aminophenylboronic acids where the amino group is not directly attached to the ring, such as in 2-(pyrrolidinomethyl)phenylboronic acid, follows similar principles. These compounds can be prepared from the corresponding (halomethyl)phenylboronic esters via nucleophilic substitution with the desired amine. For example, 2-(bromomethyl)phenylboronic acid can be reacted with pyrrolidine (B122466) to yield 2-(pyrrolidinomethyl)phenylboronic acid. Alternatively, a DoM approach on a substrate like N-benzylpyrrolidine could be envisioned, where lithiation occurs on the phenyl ring, followed by borylation.

Targeted Synthesis of 2-(Pyrrolidino)phenylboronic Acid

The direct synthesis of this compound, where the pyrrolidine nitrogen is directly bonded to the phenyl ring at the 2-position relative to the boronic acid, is most plausibly achieved through a Directed ortho-Metalation (DoM) strategy. The starting material for this synthesis would be N-phenylpyrrolidine.

In this proposed synthesis, N-phenylpyrrolidine would be treated with a strong organolithium base like sec-butyllithium, likely in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The pyrrolidino group, a tertiary amine, acts as a directing group, facilitating the selective deprotonation at the ortho-position of the phenyl ring. wikipedia.org The resulting ortho-lithiated species is then quenched with an electrophilic boron source, such as triisopropyl borate, B(O-iPr)₃. The intermediate boronate ester is subsequently hydrolyzed with an aqueous acid to afford the final product, this compound.

This strategy is supported by the successful synthesis of a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, which was prepared in a two-step synthesis. tandfonline.com Although this is the meta isomer, the principles of introducing a pyrrolidino group onto a phenylboronic acid scaffold are demonstrated. The DoM approach offers a direct and regioselective route that leverages the inherent functionality of the target molecule's precursor.

Development of Efficient Synthetic Routes

Efficient synthesis of substituted phenylboronic acids often relies on transition-metal-catalyzed reactions. One of the most prevalent strategies involves the coupling of an amine with an aryl halide, a reaction widely known as the Buchwald-Hartwig amination. For the synthesis of this compound, a common and effective precursor is 2-bromophenylboronic acid or its corresponding pinacol (B44631) ester.

The palladium-catalyzed amination reaction provides a direct route to form the crucial C-N bond. nih.gov This process typically involves reacting 2-halophenylboronic acid (or its ester derivative) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's efficiency, with bulky, electron-rich phosphines often providing the best results. nih.gov

A plausible synthetic scheme is outlined below:

Table 1: Representative Synthetic Scheme for this compound

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromophenylboronic acid, Pyrrolidine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., a biarylphosphine), Base (e.g., NaOt-Bu or K₃PO₄), Solvent (e.g., Toluene or Dioxane), Heat | This compound |

Alternatively, copper-catalyzed amination, often referred to as the Ullmann condensation, presents another viable pathway. These reactions can sometimes be performed under milder conditions and may offer different functional group tolerance compared to palladium-catalyzed methods. rsc.org

A two-step synthesis has been reported for a structurally related analog, (3-(pyrrolidino)-5-(trifluoromethyl)phenyl)boronic acid, which can be adapted. tandfonline.com This approach involves a nucleophilic aromatic substitution of a di-halogenated precursor with pyrrolidine, followed by a lithium-halogen exchange at low temperature and subsequent trapping with a trialkyl borate (e.g., triisopropyl borate) to form the boronic acid after acidic workup. tandfonline.comgoogle.com

Stereoselective Synthesis Approaches

The development of stereoselective methods is crucial when the target molecule or its downstream applications involve chirality. For this compound itself, the molecule is achiral. However, analogs that incorporate chirality, for instance, by using a substituted chiral pyrrolidine or by having substituents on the phenyl ring that create atropisomerism, require stereoselective synthetic strategies.

General approaches to achieve stereoselectivity in related structures include:

Starting from Chiral Precursors: A straightforward method is to begin the synthesis with an enantiomerically pure starting material, such as a derivative of proline or hydroxyproline. nih.gov For example, a chiral pyrrolidine derivative could be coupled with 2-bromophenylboronic acid to yield a stereochemically defined product.

Asymmetric Catalysis: The key C-N bond-forming step can be rendered stereoselective by using a chiral catalyst. In palladium-catalyzed aminations, employing chiral phosphine ligands can induce asymmetry, leading to an enantioenriched product. This strategy has been successfully applied in the α-arylation of N-Boc pyrrolidine to produce enantioenriched 2-phenylpyrrolidine (B85683) intermediates. ntnu.no

Chiral Resolution: A racemic mixture of a chiral analog can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid, followed by separation through crystallization. ntnu.no

Purification and Isolation Techniques for Boronic Acid Compounds

The purification of boronic acids can be challenging due to their unique chemical properties, including their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature. Several techniques have been developed to effectively isolate and purify these compounds.

Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent is critical; effective solvents reported for arylboronic acids include hot water, ethanol, or mixtures like ethyl acetate/hexane. nih.gov

Chromatography:

Silica (B1680970) Gel Chromatography: While widely used, standard silica gel chromatography can be problematic for boronic acids due to their acidity and potential for strong adsorption or decomposition on the stationary phase. nih.gov To mitigate these issues, the silica gel can be pre-treated with boric acid, which suppresses the over-adsorption of the boronic acid compounds, allowing for successful purification.

Reversed-Phase Chromatography (C18): This can be an alternative, particularly for polar boronic acids, though challenges with retention and separation from impurities can occur. angenechemical.com

Chemical Derivatization and Extraction:

Acid-Base Extraction: A highly effective method involves treating the crude boronic acid with a base to form a boronate salt, which can be separated from non-acidic impurities by solvent extraction. chemicalbook.com The pure boronic acid is then regenerated by acidifying the aqueous layer and extracting the product into an organic solvent. chemicalbook.com

Diol Adduct Formation: Boronic acids reversibly form stable cyclic esters with diols. This property can be exploited for purification. For example, reacting the crude product with diethanolamine (B148213) can form a crystalline adduct that precipitates and can be isolated by filtration. angenechemical.com The boronic acid is then liberated by treatment with acid. Similarly, sorbitol can be used in an aqueous extraction to selectively pull the boronic acid into the aqueous phase away from non-polar impurities. angenechemical.com

The table below summarizes the common purification techniques.

Table 2: Comparison of Purification Techniques for Boronic Acids

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent. nih.gov | Simple, scalable, can yield high purity product. | Requires a solid compound, can have significant material loss. |

| Silica Gel Chromatography | Separation based on polarity differences. nih.gov | Widely available, good for moderately polar compounds. | Can lead to decomposition or irreversible adsorption; requires careful solvent selection. nih.gov |

| Acid-Base Extraction | Conversion to a water-soluble salt to separate from neutral/basic impurities. chemicalbook.com | Simple, inexpensive, and highly effective for removing non-acidic impurities. | Less effective for separating from other acidic impurities. |

| Diol Adduct Formation | Reversible formation of stable, often crystalline, esters with diols like diethanolamine. angenechemical.com | Highly selective for boronic acids, can yield very pure products. | Requires an additional chemical step for formation and subsequent cleavage of the adduct. |

Mechanistic Investigations of Reactions Involving 2 Pyrrolidino Phenylboronic Acid

Elucidation of Catalytic Cycles in Organoboron Acid Catalysis

The catalytic activity of arylboronic acids is central to many synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The general mechanism for such reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps, often mediated by a palladium catalyst. nih.gov While 2-(Pyrrolidino)phenylboronic acid can participate in these standard cycles, its unique structure, featuring an ortho-amino group, introduces specific mechanistic considerations.

Furthermore, in reactions where the boronic acid itself acts as a Lewis acid catalyst, such as in the activation of alcohols or carbonyls, the intramolecular B-N coordination plays a crucial role. The availability of the boron's empty p-orbital for substrate binding is modulated by the equilibrium of this internal coordination. The catalytic cycle in such Brønsted or Lewis acid-catalyzed reactions often involves substrate activation via formation of a boronate ester intermediate, followed by the desired chemical transformation and catalyst regeneration. The specific geometry and electronic nature of the pyrrolidino group directly impact the stability and reactivity of these intermediates.

Understanding Boron-Diol and Boron-Amine Interactions

A fundamental aspect of boronic acid chemistry is its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. This interaction is pH-dependent, with the formation of the more stable tetrahedral boronate ester being favored at pH values near or above the pKa of the boronic acid. nih.gov

The compound this compound belongs to a class often referred to as "Wulff-type" boronic acids, which are characterized by an adjacent coordinating amine group. nih.gov A key feature of these compounds is the intramolecular dative bond between the nitrogen atom of the pyrrolidine (B122466) ring and the boron atom. This B-N coordination effectively creates a pre-organized tetrahedral geometry at the boron center. nih.gov

Consequently, the pKa of this type of boronic acid is formally the pKa of the amine center; deprotonation of the ammonium (B1175870) group allows the nitrogen's lone pair to coordinate with the boron. nih.gov This intramolecular interaction significantly influences the compound's ability to bind with external diols. While the pre-existing tetrahedral character might be expected to facilitate ester formation, the steric bulk of the ortho-pyrrolidino group can hinder the approach of a diol substrate, leading to lower diol-binding constants at neutral and basic pH compared to less hindered boronic acids. nih.gov

The stability of the boronate ester formed between a boronic acid and a diol can be quantified by an association constant (Keq). The study of these interactions is often performed using competitive binding assays with a fluorescent reporter dye like Alizarin Red S (ARS), which also contains a diol moiety. nih.govresearchgate.net When a competing diol is introduced, it displaces ARS from the boronic acid, causing a measurable change in fluorescence. nih.gov

Below is a table comparing the pKa values of various substituted phenylboronic acids, illustrating the effect of different functional groups on the acidity of the boron center.

Table 1: Measured pKa Values for Various Phenylboronic Acids

| Compound | pKa |

|---|---|

| 3-Acetamidophenylboronic acid (3-AcPBA) | 9.08 |

| Phenylboronic acid (PBA) | 8.99 |

| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | 8.44 |

| 4-Formylphenylboronic acid (4-FPBA) | 8.20 |

| Benzoxaborole (BOB) | 7.28 |

| 2-Formylphenylboronic acid (2-FPBA) | 7.20 |

| 2-Dimethylaminomethylphenylboronic acid (DAPBA) | 5.95 |

Data sourced from literature investigating structure-reactivity relationships. nih.gov

Role of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric effects originating from its unique substitution pattern.

Electronic Effects: The pyrrolidino group, attached via its nitrogen atom to the phenyl ring, is a strong electron-donating group due to the resonance effect of the nitrogen lone pair. This increases the electron density on the aromatic ring and, by extension, influences the Lewis acidity of the boronic acid. Generally, electron-donating groups increase the pKa of a boronic acid, making the boron atom less electrophilic. However, in the case of this compound, the direct intramolecular coordination of the nitrogen to the boron (the B-N interaction) is the dominant electronic feature, which stabilizes a tetrahedral boronate-like structure. nih.gov

Steric Effects: The pyrrolidine ring at the ortho position creates significant steric hindrance around the boron center. nih.gov This steric bulk can impede the approach of reactants, influencing both reaction rates and selectivity. For example, in diol binding, the bulky nature of the pyrrolidino group can result in lower binding affinity compared to less hindered boronic acids. nih.gov In catalytic applications, this steric hindrance can be exploited to achieve selectivity, for instance, by favoring the reaction with less sterically demanding substrates. In contrast to para-substituted analogues where only electronic effects are at play, the ortho-pyrrolidino group imposes a distinct geometric constraint on reactions involving the boronic acid moiety. nih.gov

The interplay between the electron-donating nature of the pyrrolidine and its steric presence dictates the compound's utility. While the B-N interaction might lower the energy barrier for achieving a tetrahedral intermediate, the steric clash can raise the energy of the transition state for substrate binding, creating a complex reactivity profile. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organoboron compounds. researchgate.net DFT studies allow for the detailed investigation of molecular structures, transition states, and reaction energy profiles that are often difficult to characterize experimentally. nih.govnih.gov

For a molecule like this compound, DFT calculations can provide several key insights:

Molecular Geometry: DFT can be used to optimize the ground-state geometry of the molecule, confirming the presence and strength of the intramolecular B-N bond and determining bond lengths and angles. researchgate.net For example, studies on the related (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid have used DFT to verify the molecular structure determined by X-ray crystallography. researchgate.net

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) reveals information about the molecule's reactivity and electronic transitions. researchgate.netnih.gov The molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the Lewis acidic nature of the boron and the Lewis basic character of the nitrogen. researchgate.net

Reaction Pathways: DFT is used to model the entire catalytic cycle of reactions. nih.gov Researchers can calculate the energy barriers for key steps such as oxidative addition, transmetalation, and reductive elimination in palladium-catalyzed couplings. nih.gov This allows for the identification of the rate-determining step and an understanding of how substituents, like the pyrrolidino group, affect the kinetics of the reaction. For instance, DFT calculations on the aerobic homocoupling of phenylboronic acid have shown that oxygen activates the catalyst surface and a water molecule can lower the energy barrier for C-B bond dissociation. nih.gov

These computational approaches provide a molecular-level understanding of the steric and electronic effects discussed previously, linking the structure of this compound to its observed chemical behavior.

Oxidative Stability and its Mechanistic Basis in Biological Contexts

A significant limitation for the application of boronic acids in biological systems is their susceptibility to oxidation. nih.govmit.edu At physiological pH, many phenylboronic acids are oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, at rates comparable to those of thiols. nih.gov This instability can limit their utility as sensors, diagnostics, or therapeutics.

The mechanism of oxidation involves the attack of a nucleophilic oxygen species on the empty p-orbital of the trigonal boronic acid, or on the tetrahedral boronate anion. researchgate.net The rate-limiting step is thought to be the formation of a peroxide-boronate intermediate. The stability of the transition state leading to this intermediate is a key determinant of the oxidation rate. nih.gov

Studies have shown that diminishing the electron density on the boron atom can significantly enhance oxidative stability. nih.govmit.edu This is because the resistance to oxidation arises from a diminished stabilization of the developing p-orbital character on the boron atom in the rate-limiting transition state. nih.gov For instance, installing an ortho-carboxyl group that acts as an intramolecular ligand to the boron can increase stability by several orders of magnitude. nih.govmit.edu This is achieved through both electronic withdrawal and geometric constraints imposed by the intramolecular coordination. researchgate.net

The this compound, with its electron-donating amino group, would be expected to have a different oxidative stability profile. The increased electron density on the phenyl ring and the potential for the nitrogen to stabilize positive charge could influence the reaction with ROS. Based on the established mechanism, the electron-donating nature of the pyrrolidino group might be predicted to decrease the oxidative stability compared to unsubstituted phenylboronic acid, as it does not diminish the electron density at the boron center in the same way an electron-withdrawing group does. This highlights a critical consideration for the design of boronic acid-based tools for biological applications, where balancing desired reactivity with sufficient stability is paramount.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Biologically Active Derivatives

The true potential of the 2-(pyrrolidino)phenylboronic acid scaffold is realized through its use as a foundational building block for more complex and biologically active molecules. nih.govrsc.org

Boronic acids are prized in organic synthesis for their stability, low toxicity, and versatile reactivity, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govwikipedia.org The this compound structure, along with related heterocyclic boronic acids, serves as a crucial intermediate for creating new carbon-carbon bonds, which is a cornerstone of modern drug synthesis. nih.gov The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is itself a highly valued scaffold in drug discovery due to its three-dimensional structure and its presence in the natural amino acid L-proline. nih.gov

The combination of the reactive boronic acid group and the established pyrrolidine motif makes this compound a versatile starting point. For instance, α-aminoboronates, which are structurally related to the subject compound, can be coupled with other amino acids or building blocks to generate a diverse array of hybrid molecules with significant potential in medicinal chemistry and structural biology. nih.gov This building-block approach simplifies the synthesis of complex peptide-boronic acids, which are potent protease inhibitors. nih.gov

Modifications to the core this compound structure can dramatically enhance its biological function and specificity. A key area of research involves the synthesis of inhibitors for Fibroblast Activation Protein (FAP), a serine protease that is overexpressed in the stroma of many cancers. nih.govnih.gov

Derivatives known as "boroPro" compounds, which feature a pyrrolidine ring with a boronic acid at the 2-position, have shown remarkable potency as FAP inhibitors. nih.gov By modifying the nitrogen of the pyrrolidine ring with different acyl groups, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds. For example, certain N-acyl-Gly-boroPro derivatives exhibit low nanomolar inhibition of FAP while remaining selective against other related enzymes like dipeptidyl peptidase-4 (DPP4). nih.gov This demonstrates how strategic modifications to the pyrrolidine portion of the scaffold can lead to highly potent and specific enzyme inhibitors, a critical attribute for developing effective and safe pharmaceuticals. nih.govnih.gov

Targeted Cancer Therapy and Diagnostics

Phenylboronic acid (PBA) and its derivatives have gained significant attention for their potential in targeted cancer therapy. nih.govnih.gov This is largely due to their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govresearchgate.net The this compound scaffold is particularly well-suited to exploit this targeting strategy.

Cancer cells frequently display an abundance of sialic acid (SA) on their surfaces, a feature known as hypersialylation that is linked to malignancy and metastasis. nih.govresearchgate.net Phenylboronic acids can form reversible covalent bonds (boronate esters) with the diol groups present in sugars like sialic acid. nih.govnih.gov This interaction is pH-dependent, becoming stronger in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4). nih.govnih.gov This pH sensitivity provides a mechanism for selectively targeting cancer cells. nih.gov

A multinuclear NMR study of phenylboronic acid and sialic acid revealed that at lower pH, the interaction occurs at the α-hydroxycarboxylate group, while at higher pH, it involves the glycerol (B35011) side chain. nih.gov For sialic acid on a cell surface, the strongest interaction forms a five-membered ring with the diol at the C8 and C9 positions of the glycerol tail. nih.gov The presence of the ortho-amino group in this compound can further influence this binding, potentially enhancing affinity and selectivity for sialic acid, making it a promising ligand for cancer cell recognition. nih.gov

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is used to overcome various challenges in drug delivery, such as poor solubility or lack of specificity. wjgnet.comnih.gov The reversible, pH-sensitive nature of the boronate ester bond makes phenylboronic acids excellent candidates for creating prodrugs. nih.govresearchgate.net

A drug containing a diol group can be linked to a phenylboronic acid, rendering it inactive. This prodrug can then be designed to release the active drug specifically in the acidic tumor microenvironment where the boronate ester bond is less stable. nih.govnih.gov For example, a nano-prodrug was developed by linking the drug emodin (B1671224) to a polymer containing phenylboronic acid, which demonstrated pH-responsive drug release. nih.gov Dipeptidyl boronic acids are also being explored as "pro-soft drugs" that exist in an inactive cyclic form at physiological pH but can be activated at a tumor site. wjgnet.com The this compound scaffold could be integrated into such systems, where the boronic acid acts as a pH-sensitive trigger for drug activation, enhancing therapeutic efficacy while minimizing systemic side effects. wjgnet.com

Nanotechnology offers powerful tools for improving cancer treatment. mostwiedzy.pl Nanoparticles functionalized with phenylboronic acid (PBA) are being developed as sophisticated drug delivery systems that can actively target cancer cells. rsc.orgnih.govrsc.orgrsc.org By coating nanoparticles with PBA derivatives, these carriers can bind to the overexpressed sialic acid on tumor cells, leading to enhanced accumulation of the therapeutic payload at the tumor site. rsc.orgrsc.org

This targeting strategy has been shown to improve the efficacy of chemotherapy drugs like doxorubicin (B1662922) and paclitaxel (B517696) by packaging them into PBA-functionalized nanoparticles. nih.govrsc.org These systems not only increase drug concentration in the tumor but also reduce side effects on healthy tissues. rsc.org Furthermore, these smart delivery systems can be designed to be pH-responsive, releasing their drug content upon entering the acidic environment of the tumor. nih.govnih.gov The unique binding characteristics of the this compound scaffold make it an attractive candidate for incorporation into these advanced nanomaterials, paving the way for more precise and effective cancer therapies. nih.gov

Enzyme Inhibition and Modulation

The boronic acid group is a key pharmacophore that enables the compound to act as a transition-state analog inhibitor of certain enzymes, while the pyrrolidine ring can contribute to binding affinity and selectivity.

Derivatives of pyrrolidine-boronic acid have emerged as potent inhibitors of specific serine proteases, a class of enzymes crucial in various physiological and pathological processes. The mechanism of inhibition primarily involves the electrophilic boron atom of the boronic acid forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

A notable target for pyrrolidine-boronic acid-based inhibitors is the Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many cancers. nih.gov Research has shown that compounds incorporating a (R)-pyrrolidin-2-yl-boronic acid (boroPro) warhead exhibit high-affinity inhibition of FAP. nih.gov The pyrrolidine ring plays a crucial role in fitting into the S1 subsite of the protease, which often has a preference for proline residues. The electrophilic boronic acid then forms a stable adduct with the catalytic serine. For instance, N-(4-quinolinoyl)-Gly-boroPro demonstrated a high FAP binding affinity with an IC50 value of 3.7 ± 0.2 nM, which was a 2.8-fold higher affinity than its 2-cyanopyrrolidine counterpart. nih.gov This highlights the effectiveness of the boronic acid moiety in protease inhibition.

| Inhibitor Candidate | Target Enzyme | IC50 (nM) | Key Structural Feature |

| N-(4-quinolinoyl)-Gly-boroPro | Fibroblast Activation Protein (FAP) | 3.7 ± 0.2 | (R)-pyrrolidin-2-yl-boronic acid |

| N-acetyl-Gly-boroPro | Fibroblast Activation Protein (FAP) | 23 (Ki) | (R)-pyrrolidin-2-yl-boronic acid |

| N-acetyl-D-Ala-boroPro | Fibroblast Activation Protein (FAP) | 2900 ± 600 | (R)-pyrrolidin-2-yl-boronic acid |

Furthermore, peptidyl boronic acids have been developed as potent inhibitors of Prostate-Specific Antigen (PSA), another serine protease. nih.gov The design strategy often involves creating peptide sequences that are recognized by the target protease, with the C-terminal amino acid replaced by a boronic acid analog. The pyrrolidine ring can mimic proline at the P1 position, contributing to the inhibitor's specificity.

The pyrrolidine core of this compound is structurally related to iminosugars, a class of compounds known to be effective inhibitors of glycosidases. These enzymes are involved in the breakdown of carbohydrates. Pyrrolidine derivatives have been investigated as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov The nitrogen atom in the pyrrolidine ring can become protonated at physiological pH, mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage reaction. This allows the inhibitor to bind tightly to the active site of the glycosidase.

Studies on various pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives have demonstrated their potential as α-glucosidase inhibitors. nih.gov For example, certain synthesized pyrrolidine-2,5-dione derivatives showed moderate to good α-glucosidase inhibition, with one compound exhibiting an IC50 value of 28.3 ± 0.28 µM. nih.gov While this research did not specifically use this compound, it underscores the potential of the pyrrolidine scaffold in the design of glycosidase inhibitors. The presence of the phenylboronic acid moiety could offer additional binding interactions within the enzyme's active site, potentially enhancing inhibitory activity and selectivity.

Biosensing Applications

The phenylboronic acid component of this compound is a versatile functional group for the design of biosensors, particularly for the detection of biologically important diols and saccharides.

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with cis-diols, a structural feature present in glucose molecules. This interaction forms the basis for a variety of glucose sensing platforms. When incorporated into hydrogels, the binding of glucose to the phenylboronic acid moieties can induce changes in the hydrogel's volume due to Donnan osmotic pressure. researchgate.net This volumetric expansion can be transduced into a detectable signal.

Optical sensors for glucose have been developed using hydrogels functionalized with phenylboronic acid. nih.gov The binding of glucose causes the hydrogel to swell, which in turn alters the optical properties of the material, such as the diffraction of light. nih.gov This change can be measured and correlated to the glucose concentration. Such sensors have been shown to be capable of measuring glucose in biological fluids like blood plasma and can track real-time changes in glucose levels. nih.gov The pyrrolidine group in this compound could influence the pKa of the boronic acid, which is a critical factor in the efficiency of glucose binding at physiological pH.

The principle of boronic acid-diol interactions extends beyond glucose to the recognition of a wide range of biological diols and saccharides. This capability allows for the development of sensors for other important biological analytes. The affinity and selectivity of a phenylboronic acid-based sensor for a particular diol can be tuned by modifying the substituents on the phenyl ring. The pyrrolidino group in this compound can influence the electronic properties and steric environment of the boronic acid, thereby modulating its binding affinity and selectivity for different saccharides. This tunability is crucial for developing sensors that can distinguish between different sugars in a complex biological sample.

Applications in Peptidic Systems

The pyrrolidine ring is a core structural element of the amino acid proline, which plays a unique role in the structure and function of peptides and proteins. This structural similarity suggests potential applications of this compound in the design of peptidomimetics and other peptide-based systems.

The incorporation of pyrrolidine derivatives into peptide backbones has been explored as a strategy to create novel peptide structures with defined conformations. researchgate.net These "foldamers" can mimic the secondary structures of natural peptides, such as β-turns and helices, and may exhibit enhanced stability against proteolytic degradation. While direct incorporation of this compound into a peptide chain via standard solid-phase synthesis might be challenging, its structural motifs can be used in the design of non-peptide scaffolds that mimic the spatial arrangement of amino acid side chains in a natural peptide. researchgate.net This approach is valuable in the development of therapeutic agents that can replicate the biological activity of a peptide while having improved pharmacokinetic properties. The phenylboronic acid moiety could also serve as a versatile handle for further chemical modifications or for anchoring the peptidomimetic to a larger molecular assembly.

Peptide Synthesis and Bioconjugation

The incorporation of non-standard amino acids and functional groups into peptides is a key strategy for developing novel therapeutics and biological probes. Aminoboronic acids are valuable in this context.

Peptide Synthesis: Organoboronic acids, particularly those with amino functionalities, serve as both building blocks and catalysts in peptide synthesis. General strategies exist for the synthesis of α-aminoboronic acids and their subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS). scholaris.canih.govnih.gov This often involves protecting the boronic acid group, for instance as a boronate ester, to ensure compatibility with the coupling chemistries. nih.gov One reported methodology allows for the efficient introduction of o-(aminomethyl)phenylboronic acids into peptides by alkylating a secondary amine on the peptide backbone. rsc.org Furthermore, certain arylboronic acids have been shown to catalyze the direct formation of amide bonds, a fundamental reaction in peptide synthesis. rsc.org While these methods highlight the utility of related aminoboronic acids in peptide chemistry, specific examples detailing the direct use of this compound as a building block in SPPS are not prominent in the reviewed literature.

Bioconjugation: Phenylboronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This reactivity is the foundation for their use in bioconjugation, particularly for labeling and binding to glycoproteins and other carbohydrates on cell surfaces. wikipedia.org The N-aryl pyrrolidine scaffold is also recognized as a valuable template for creating biologically active molecules. nih.gov The combination of these two moieties in this compound suggests its potential as a tool for bioconjugation, although specific studies demonstrating this application were not identified in the performed search.

Protease Inhibitors in Peptidic Contexts

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. nih.gov The boron atom acts as an electrophile, forming a stable, tetrahedral adduct with the hydroxyl group of the active site serine residue, mimicking the transition state of peptide bond hydrolysis. nih.govacs.org

Derivatives of pyrrolidine-containing boronic acids have emerged as exceptionally potent and selective protease inhibitors. A prominent example is the inhibition of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many cancers. Small-molecule inhibitors based on a pyrrolidinylboronic acid scaffold (often referred to as boroPro) have demonstrated high efficacy. nih.gov For instance, substituting the nitrile group on a cyanopyrrolidine inhibitor with a boronic acid "warhead" resulted in a significant increase in FAP binding affinity. nih.gov The research highlights that N-(4-quinolinoyl)-Gly-boroPro has a 2.8-fold higher FAP binding affinity than its nitrile analogue. nih.gov

The effectiveness of these inhibitors underscores the importance of the pyrrolidine ring in fitting into the S1 pocket of the protease, combined with the covalent binding action of the boronic acid.

| Compound | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | Fibroblast Activation Protein (FAP) | 10.3 ± 0.4 nM nih.gov |

| N-(4-quinolinoyl)-Gly-boroPro | Fibroblast Activation Protein (FAP) | 3.7 ± 0.2 nM nih.gov |

Given these findings, the structure of this compound, which contains both a pyrrolidine and a boronic acid group, makes it a plausible candidate for investigation as a protease inhibitor.

Investigation of Antimicrobial and Antiviral Activities

The search for new antimicrobial and antiviral agents is critical, and nitrogen-containing heterocyclic compounds are a rich source of such molecules. nih.gov

Antimicrobial Activity: Derivatives containing an N-phenylpyrrolidine or similar N-phenyl-heterocycle structure have shown notable antimicrobial properties. A study on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase found several compounds with potent activity against both Gram-positive and Gram-negative bacteria. rsc.org Specifically, compound 22e was effective against Staphylococcus aureus and Enterococcus faecalis, while compounds 23b and 23c showed efficacy against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae. rsc.org This suggests that the N-phenylpyrrolidine scaffold can be a key component in the design of new antibacterial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 22e | Staphylococcus aureus ATCC 29213 | 0.25 µg/mL rsc.org |

| 22e | Enterococcus faecalis ATCC 29212 | 0.125 µg/mL rsc.org |

| 23b | Klebsiella pneumoniae ATCC 10031 | 0.0625 µg/mL rsc.org |

| 23c | Escherichia coli ATCC 25922 | 4 µg/mL rsc.org |

While these findings are for related amide derivatives, they highlight the potential of the core structure. Specific studies testing the antimicrobial activity of this compound itself were not found.

Antiviral Activity: One strategy for developing antiviral agents involves using phenylboronic acids to bind to the carbohydrate structures (glycans) on the surface of enveloped viruses, which could inhibit viral entry. nih.gov However, a study investigating a library of simple, ring-substituted monophenylboronic acids found that they lacked antiviral activity and did not show measurable binding to the HIV-1 envelope protein gp120. nih.gov The researchers concluded that this might be due to the small size and monovalent nature of the compounds, suggesting that multivalency could be necessary for effective binding and antiviral action. nih.gov Separately, the broader class of N-aryl pyrrolidines has been explored for various biological activities, including as potential inhibitors of the Hepatitis C virus. nih.gov Despite these related areas of research, there is currently no direct evidence from the searched literature to support the antiviral activity of this compound.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(Pyrrolidino)phenylboronic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the phenyl group. The protons on the pyrrolidine ring typically appear as multiplets in the aliphatic region (approximately 1.8-3.5 ppm). The protons of the phenyl group will resonate in the aromatic region (approximately 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the pyrrolidino and boronic acid substituents. The B(OH)₂ protons are often broad and may exchange with solvent, making their observation variable. For comparison, in a related compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, the pyrrolidine protons appear as multiplets, and the aromatic protons show characteristic shifts due to the substituents. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum would show signals for the two distinct carbons of the pyrrolidine ring and the six carbons of the phenyl ring. The carbon atom attached to the boron atom (C-B) is expected to have a characteristic chemical shift. In a study of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, the carbon signals were fully assigned, providing a reference for the expected chemical shifts in the target molecule. tandfonline.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

For the related compound (2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, the computed molecular weight is 205.06 g/mol . nih.gov It is expected that this compound would exhibit a molecular ion peak in its mass spectrum corresponding to its calculated molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing the loss of specific fragments such as the pyrrolidine ring or the boronic acid group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum is anticipated to show characteristic absorption bands for the O-H, B-O, C-N, and aromatic C-H bonds.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

B-O stretching: A strong band typically found in the 1300-1400 cm⁻¹ region. researchgate.net

C-N stretching: A band in the 1250-1350 cm⁻¹ region, indicative of the bond between the phenyl ring and the pyrrolidine nitrogen.

Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Studies on other phenylboronic acid derivatives have utilized IR spectroscopy to confirm the presence of these key functional groups. researchgate.netnist.gov

X-ray Diffraction Studies for Solid-State Structure

For instance, the crystal structure of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was determined by X-ray diffraction, revealing a monoclinic crystal system and providing detailed information on its molecular geometry and hydrogen bonding patterns. tandfonline.com It is expected that this compound would also form crystalline solids suitable for such analysis, which would be crucial for understanding its solid-state packing and properties.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) calculations are a powerful computational tool used to model the electronic structure, geometry, and spectroscopic properties of molecules like this compound. DFT can be used to predict and complement experimental data.

DFT calculations can be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental spectra to aid in peak assignment. tandfonline.comnist.gov

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties.

Model the molecular electrostatic potential to identify regions of positive and negative charge.

Studies on related aminophenylboronic acids and other substituted phenylboronic acids have successfully used DFT to gain insights into their structure and reactivity. acs.orgmdpi.com For this compound, DFT calculations would be invaluable for a deeper understanding of its conformational preferences and electronic characteristics.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The inherent structural features of 2-(Pyrrolidino)phenylboronic acid make it a compelling candidate for the development of new catalytic systems. Boronic acids are well-established as crucial building blocks and intermediates in organic synthesis, most notably in metal-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction. nih.gov Future research can focus on leveraging the pyrrolidine (B122466) ring as a chiral auxiliary or directing group to achieve high levels of stereoselectivity in asymmetric catalysis.

Furthermore, the principles demonstrated in domino reactions, where boronic acids react with compounds like γ-azido-N-tosylhydrazones to create complex 2,2-disubstituted pyrrolidines, open avenues for using derivatives of this compound as key reagents in multi-step, single-pot syntheses. uniovi.es There is also significant potential in designing derivatives that act as inhibitors for specific enzymes. For instance, phenylboronic acids have shown activity against bacterial enzymes like class A and C β-lactamases, suggesting that tailored versions could lead to new classes of antibacterial agents. mdpi.com

Advancements in Targeted Drug Delivery and Theranostics

One of the most promising areas of research for phenylboronic acid derivatives is in oncology. thno.orgnih.gov The boronic acid moiety can form reversible ester bonds with sialic acids, which are frequently overexpressed on the surface of cancer cells. thno.orgresearchgate.net This interaction serves as a natural targeting mechanism, allowing for the selective delivery of therapeutic payloads.

Future advancements will likely focus on creating more sophisticated drug delivery systems (DDS) that incorporate this compound derivatives. These systems include:

Stimuli-Responsive Nanoparticles: Designing nanoparticles that release their drug cargo in response to the specific microenvironment of a tumor, such as lower pH. spast.orgbit.edu.cn For example, phenylboronic acid-conjugated solid lipid nanoparticles have been developed for the targeted delivery of gamma-secretase inhibitors to breast cancer cells. nih.gov

Theranostic Platforms: Integrating diagnostic and therapeutic functions into a single agent. A phenylboronic acid-modified conjugated polyelectrolyte has been developed as a multifunctional nanogenerator for near-infrared (NIR-II) fluorescence and photoacoustic imaging-guided chemo-photothermal therapy. nih.gov

Advanced Therapeutic Modalities: Using the targeting ability of phenylboronic acid to deliver next-generation therapies. Researchers have employed phenylboronic acid-decorated nanoparticles for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. nih.gov In another innovative approach, phenylboronic acid-functionalized polymers have been used to develop the first oral delivery system for CRISPR-Cas9 gene editing components. nih.gov

| PBA-Based System | Structure/Material | Target/Mechanism | Application | Reference(s) |

| PBA-SUL@SLN | Phenylboronic acid-conjugated solid lipid nanoparticles | Sialic acid on breast cancer cells; Notch-1 pathway | Targeted delivery of Sulindac for breast cancer | nih.gov |

| NanoPBA | Phenylboronic acid-decorated polymeric nanoparticles (PLA/PEG) | Sialic acid on melanoma cells | Boron Neutron Capture Therapy (BNCT) | nih.gov |

| PBT/NO/Pt | Phenylboronic acid-modified conjugated polyelectrolyte | Acidic tumor microenvironment; Sialic acid | NIR-II imaging-guided chemo-photothermal therapy | nih.gov |

| ZnO-PBA-Curcumin | Phenylboronic acid-functionalized ZnO nanoparticles | Sialic acid on breast cancer cells; pH-responsive release | Targeted delivery of Curcumin | spast.org |

| PBA-CS-PEI | Phenylboronic acid-functionalized chitosan-polyethylenimine | Mucin; ATP-responsive release | Oral delivery of CRISPR-Cas9 | nih.gov |

Exploration of New Biological Targets and Pathways

While targeting sialic acid is a well-established strategy, future research will aim to identify new biological targets and pathways for this compound derivatives. The versatility of the boronic acid scaffold allows for its adaptation to interact with a range of biological molecules.

Emerging areas of exploration include:

Enzyme Inhibition: Beyond bacterial enzymes, boronic acids are known to target key mammalian enzymes. The proteasome, a crucial component of the ubiquitin-proteasome pathway, is the target of the successful anticancer drug bortezomib. mdpi.com Histone deacetylases (HDACs) represent another class of enzymes that could be targeted by novel boronic acid inhibitors. mdpi.com

Signaling Pathway Modulation: Derivatives can be designed to interfere with specific cancer-promoting signaling pathways. For example, phenylboronic acid-based delivery systems have been used to inhibit the Notch-1 pathway, which is implicated in the progression of aggressive cancers like triple-negative breast cancer. nih.gov

Targeting Other Overexpressed Receptors: Research into other cancer biomarkers, such as the EphA2 receptor, which is highly expressed in pancreatic cancer, can inspire the design of novel peptide-boronic acid conjugates for targeted therapy and imaging. thno.org

Integration with Advanced Materials Science

The fusion of this compound chemistry with materials science is creating a new generation of "smart" materials with applications in medicine and biotechnology. By decorating various material backbones with the phenylboronic acid group, researchers can impart specific biological recognition and responsiveness.

Key areas of integration include:

Polymeric Nanomaterials: Phenylboronic acid moieties are being incorporated into polymeric nanoparticles and micelles. researchgate.net These materials can be engineered for controlled drug release and can self-assemble into stable structures for carrying poorly soluble drugs. nih.gov

Inorganic Nanoparticles: Hybrid materials, such as phenylboronic acid-functionalized zinc oxide (ZnO) nanoparticles, combine the targeting capability of the boronic acid with the inherent properties of the inorganic core, such as pH-responsive dissolution and cytotoxicity to cancer cells. spast.org

Conjugated Polyelectrolytes: Advanced functional polymers, including non-conjugated segment-doped conjugated polyelectrolytes, can be modified with phenylboronic acid. nih.gov This creates materials with unique photophysical properties suitable for advanced theranostic applications. nih.gov

Hybrid Systems: The combination of inorganic semiconductor properties with organic molecules is an emerging field. mdpi.com Integrating boronic acid derivatives with materials like polysilanes or perovskites could lead to novel sensors or photo-responsive therapeutic systems. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new and improved derivatives of this compound, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds to identify "hits" with desired biological activity or material properties.

A proof-of-concept for this strategy exists in the successful synthesis and screening of a combinatorial library of mercaptoacyl pyrrolidines on a beaded polymeric support. nih.gov Using an encoding technology, active compounds that inhibit angiotensin-converting enzyme were identified from the library. nih.gov A similar approach can be applied to the this compound scaffold. By systematically varying the substituents on both the pyrrolidine ring and the phenyl ring, a vast chemical space can be explored. An HTS campaign could then screen this library for various endpoints, such as:

Enhanced binding affinity to sialic acid.

Improved selectivity for specific cancer cell lines.

Inhibition of novel enzyme targets.

Optimal properties for formulating advanced materials.

This strategy has already been used to screen a library of twelve different phenylboronic acid-functionalized polymers to identify the optimal formulation for oral gene delivery, demonstrating its power in accelerating materials development. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.